![molecular formula C28H33ClN4O4S2 B2963726 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215720-44-7](/img/structure/B2963726.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a dihydroquinolin-1(2H)-yl group, a sulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups could potentially make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Evaluation in Pharmacology
Heterocyclic carboxamides, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have been tested for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as for their in vivo ability to antagonize apomorphine-induced responses in mice, suggesting their utility in the treatment of psychiatric disorders without significant extrapyramidal side effects (Norman et al., 1996).
Spectral Characterization and Pharmacological Potential
Research on the spectral characterization of novel heterocyclic compounds, including derivatives of tetrahydrothieno[2,3-c]isoquinoline, has laid the groundwork for future pharmacological investigations. These compounds have been synthesized and characterized, setting the stage for exploring their pharmacological activities (Zaki et al., 2017).
Anticancer Activities
New sulfonamide derivatives, including those structurally similar to the specified chemical, have demonstrated pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. Such compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, indicating their potential in cancer therapy (Cumaoğlu et al., 2015).
Antibacterial and Anticancer Evaluation
Studies on quinoline derivatives have shown that these compounds possess significant antibacterial and anticancer activity. The development and evaluation of these compounds have expanded the arsenal of molecules available for the development of new therapeutic agents against infectious diseases and cancer (Bondock & Gieman, 2015).
Antitubercular and Antimicrobial Activities
The synthesis of novel carboxamide derivatives of 2-quinolones and their evaluation for antimicrobial and antitubercular activities highlight the versatility of quinoline-based compounds in addressing a range of infectious diseases. These findings underscore the therapeutic potential of such derivatives in combating tuberculosis and other microbial infections (Kumar et al., 2014).
将来の方向性
特性
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2.ClH/c1-27(2)16-20-22(24(29)33)26(37-23(20)28(3,4)31-27)30-25(34)18-11-13-19(14-12-18)38(35,36)32-15-7-9-17-8-5-6-10-21(17)32;/h5-6,8,10-14,31H,7,9,15-16H2,1-4H3,(H2,29,33)(H,30,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTYPPFZTDMOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

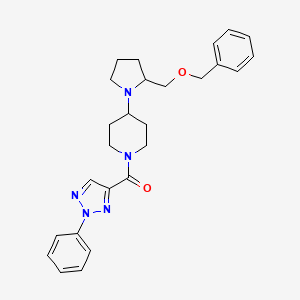
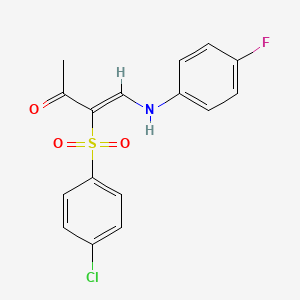
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
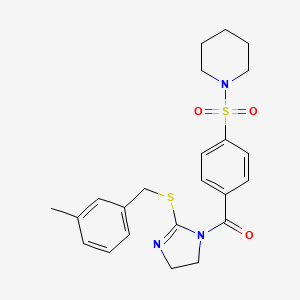
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)
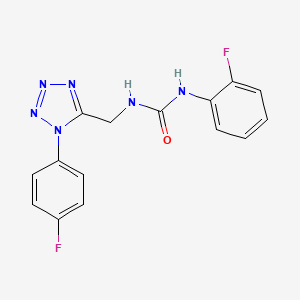
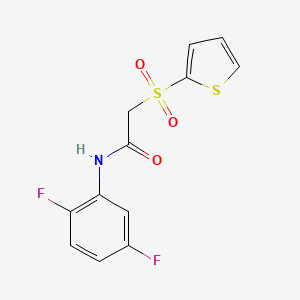
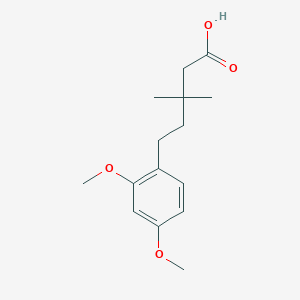
![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)
![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)
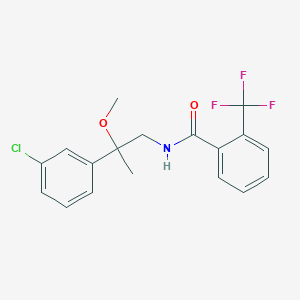
![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)